molecular formula C20H24FN3O B7630124 N-(5-amino-2-fluorophenyl)-3-(2-methyl-4-phenylpyrrolidin-1-yl)propanamide

N-(5-amino-2-fluorophenyl)-3-(2-methyl-4-phenylpyrrolidin-1-yl)propanamide

Cat. No. B7630124
M. Wt: 341.4 g/mol
InChI Key: JNSKQDJITIPQKE-UHFFFAOYSA-N
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Description

N-(5-amino-2-fluorophenyl)-3-(2-methyl-4-phenylpyrrolidin-1-yl)propanamide, also known as FPPP, is a synthetic compound that has been widely used in scientific research applications. FPPP is a potent and selective dopamine reuptake inhibitor, which makes it a valuable tool for studying the dopamine system in the brain.

Scientific Research Applications

N-(5-amino-2-fluorophenyl)-3-(2-methyl-4-phenylpyrrolidin-1-yl)propanamide has been used extensively in scientific research to study the dopamine system in the brain. It has been shown to increase extracellular dopamine levels in the striatum, which is the main target of dopamine neurons. N-(5-amino-2-fluorophenyl)-3-(2-methyl-4-phenylpyrrolidin-1-yl)propanamide has also been used to investigate the role of dopamine in reward processing, addiction, and other neurological disorders.

Mechanism of Action

N-(5-amino-2-fluorophenyl)-3-(2-methyl-4-phenylpyrrolidin-1-yl)propanamide acts as a potent and selective dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine in the brain. This leads to an increase in extracellular dopamine levels and enhances dopamine signaling. N-(5-amino-2-fluorophenyl)-3-(2-methyl-4-phenylpyrrolidin-1-yl)propanamide has also been shown to have some affinity for serotonin and norepinephrine transporters, although its effects on these systems are less well understood.
Biochemical and Physiological Effects:
N-(5-amino-2-fluorophenyl)-3-(2-methyl-4-phenylpyrrolidin-1-yl)propanamide has been shown to have both acute and chronic effects on the dopamine system. Acutely, N-(5-amino-2-fluorophenyl)-3-(2-methyl-4-phenylpyrrolidin-1-yl)propanamide increases extracellular dopamine levels in the striatum, which leads to enhanced dopamine signaling. Chronically, N-(5-amino-2-fluorophenyl)-3-(2-methyl-4-phenylpyrrolidin-1-yl)propanamide has been shown to cause changes in the dopamine system, such as increased expression of dopamine receptors and transporters. These changes may contribute to the long-term effects of N-(5-amino-2-fluorophenyl)-3-(2-methyl-4-phenylpyrrolidin-1-yl)propanamide on behavior and neurological function.

Advantages and Limitations for Lab Experiments

N-(5-amino-2-fluorophenyl)-3-(2-methyl-4-phenylpyrrolidin-1-yl)propanamide has several advantages for use in lab experiments. It is a potent and selective dopamine reuptake inhibitor, which makes it a valuable tool for studying the dopamine system in the brain. N-(5-amino-2-fluorophenyl)-3-(2-methyl-4-phenylpyrrolidin-1-yl)propanamide is also relatively easy to synthesize and purify, which makes it accessible to many researchers. However, N-(5-amino-2-fluorophenyl)-3-(2-methyl-4-phenylpyrrolidin-1-yl)propanamide has some limitations as well. It has been shown to have some affinity for other neurotransmitter systems, which may complicate its effects on the dopamine system. Additionally, N-(5-amino-2-fluorophenyl)-3-(2-methyl-4-phenylpyrrolidin-1-yl)propanamide has been shown to have some toxic effects in animal studies, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(5-amino-2-fluorophenyl)-3-(2-methyl-4-phenylpyrrolidin-1-yl)propanamide. One area of interest is the role of N-(5-amino-2-fluorophenyl)-3-(2-methyl-4-phenylpyrrolidin-1-yl)propanamide in addiction and other neurological disorders. N-(5-amino-2-fluorophenyl)-3-(2-methyl-4-phenylpyrrolidin-1-yl)propanamide has been shown to enhance dopamine signaling, which may contribute to addictive behaviors. Further research is needed to understand the mechanisms underlying these effects and to develop potential treatments for addiction. Another area of interest is the development of new dopamine reuptake inhibitors with improved selectivity and safety profiles. N-(5-amino-2-fluorophenyl)-3-(2-methyl-4-phenylpyrrolidin-1-yl)propanamide has some limitations in terms of its affinity for other neurotransmitter systems and its toxicity in animal studies, which may be addressed by developing new compounds with improved properties.

Synthesis Methods

N-(5-amino-2-fluorophenyl)-3-(2-methyl-4-phenylpyrrolidin-1-yl)propanamide can be synthesized using a multi-step procedure that involves the reaction of 2-methyl-4-phenylpyrrolidine with 5-amino-2-fluorobenzoyl chloride. The resulting product is then treated with propanoic acid anhydride to form the final compound, N-(5-amino-2-fluorophenyl)-3-(2-methyl-4-phenylpyrrolidin-1-yl)propanamide. The purity of the compound can be verified using analytical techniques such as NMR and mass spectrometry.

properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-3-(2-methyl-4-phenylpyrrolidin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O/c1-14-11-16(15-5-3-2-4-6-15)13-24(14)10-9-20(25)23-19-12-17(22)7-8-18(19)21/h2-8,12,14,16H,9-11,13,22H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSKQDJITIPQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1CCC(=O)NC2=C(C=CC(=C2)N)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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